2-(Thiophen-2-yl)ethanethioamide
Overview
Description
2-(Thiophen-2-yl)ethanethioamide is a chemical compound with the molecular formula C₆H₇NS₂ and a molecular weight of 157.26 g/mol . It is a biochemical used primarily in proteomics research . The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethanethioamide group.
Mechanism of Action
Target of Action
The primary targets of 2-(Thiophen-2-yl)ethanethioamide are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) which have been regarded as promising targets for the treatment of cancer .
Mode of Action
This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity. This inhibition disrupts the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, especially in cancer cells .
Biochemical Pathways
The compound primarily affects the PI3K/Akt/mTOR pathway. By inhibiting PI3K and mTOR, the compound disrupts this pathway, leading to reduced cell survival and proliferation. This can lead to the death of cancer cells and a reduction in tumor size .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the PI3K/Akt/mTOR pathway, leading to reduced cell survival and proliferation. This can result in the death of cancer cells and a reduction in tumor size .
Preparation Methods
The synthesis of 2-(Thiophen-2-yl)ethanethioamide can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride, which is then reacted with ammonium thiocyanate to yield this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
2-(Thiophen-2-yl)ethanethioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(Thiophen-2-yl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Comparison with Similar Compounds
2-(Thiophen-2-yl)ethanethioamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a thioamide group.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanethioamide group.
2-(Thiophen-2-yl)ethanamine: Features an amine group instead of a thioamide group.
The uniqueness of this compound lies in its combination of the thiophene ring and the ethanethioamide group, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
2-thiophen-2-ylethanethioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKDARXVJHRFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.